N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.15795719 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
One study focused on virtual screening targeting the urokinase receptor, leading to the synthesis and pharmacokinetic characterization of compounds with potential effects on breast tumor metastasis. Although the compound isn't directly mentioned, the methodology and objectives align with the broader scientific endeavors related to N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide's potential therapeutic applications. The study emphasizes the importance of pharmacokinetic properties and preliminary results in metastasis, indicating the compound's relevance in cancer research (F. Wang et al., 2011).
Crystal Structure and Hirshfeld Surface Analysis
Another study highlights the crystal structure and Hirshfeld surface analysis of a related benzamide derivative, underscoring the compound's significance in structural chemistry and material science. Though not directly mentioning the target compound, it showcases the broader context of researching benzamide derivatives for their structural properties and potential applications in designing materials with specific characteristics (G. Artheswari et al., 2019).
Anti-inflammatory and Antidepressant Activities
Research into non-carboxylic anti-inflammatory compounds, including N-(4,6-dimethylpyridin-2-yl)arylcarboxamides, highlights the compound's relevance in developing new therapeutic agents. This includes evaluating their efficacy against conditions like brain edema, pointing to potential applications in treating inflammation-related disorders. Additionally, the synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents showcases the compound's versatility in drug discovery for mental health conditions (J. Robert et al., 1995; Asha B. Thomas et al., 2016).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for antidepressant and nootropic activities exemplify the compound's application in neuropsychiatric drug development. This highlights its potential in enhancing monoclonal antibody production, which is crucial for therapeutic antibody development (Asha B. Thomas et al., 2016; Yuichi Aki et al., 2021).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrate the compound's relevance in developing advanced materials with specific properties, such as high thermal stability and mechanical strength (D. Liaw & Been-Yang Liaw, 2001).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-3-5-17(7-14(13)2)23-11-16(9-20(23)24)21(25)22-10-15-4-6-18-19(8-15)27-12-26-18/h3-8,16H,9-12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIPSEZHMRTVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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